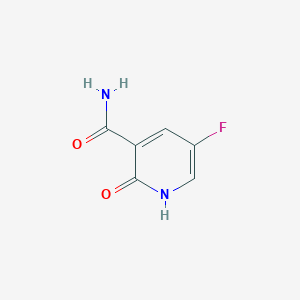
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular weight of 156.12 . Its IUPAC name is 5-fluoro-2-hydroxynicotinamide . The InChI code for this compound is 1S/C6H5FN2O2/c7-3-1-4 (5 (8)10)6 (11)9-2-3/h1-2H, (H2,8,10) (H,9,11) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H5FN2O2/c7-3-1-4 (5 (8)10)6 (11)9-2-3/h1-2H, (H2,8,10) (H,9,11) .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a molecular weight of 156.12 .
Wissenschaftliche Forschungsanwendungen
Fluorescence in Carbon Dots
Research has shown that organic fluorophores, including compounds structurally related to 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide, are significant for their roles in the fluorescence origins of carbon dots (CDs). These findings are crucial for enhancing the application of CDs in various fields such as bioimaging and sensor technologies (Shi et al., 2016).
Kinase Inhibitors Development
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This application is particularly relevant in the development of new treatments for cancer, showcasing the therapeutic potential of related compounds (Schroeder et al., 2009).
Novel Anticancer Drug Development
The compound and its analogs have shown promise in the development of novel anticancer drugs, such as in the case of S-1, a combination drug based on the biochemical modulation of 5-fluorouracil (5-FU). S-1 demonstrates improved tumor-selective toxicity, indicating the significance of related compounds in enhancing the efficacy and safety of chemotherapy (Sakata et al., 1998).
Synthesis of Biologically Active Molecules
Studies have also focused on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing the role of this compound and its derivatives in the creation of kinase inhibitors, further underscoring their potential in pharmaceutical development (Wada et al., 2012).
High-Throughput Screening for TLR2 Agonists
In the quest for vaccine adjuvants, high-throughput screening has identified dihydropyridine-quinolone carboxamides as Toll-like receptor 2 (TLR2) agonists, indicating the utility of this compound related compounds in immunotherapy and vaccine development (Hu et al., 2018).
Safety and Hazards
The safety information available indicates that “5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide” may be harmful if swallowed (H302) and may cause serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPBRYJXGZQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)
![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![N-(4-methylphenyl)-2-[7-oxo-2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2642514.png)
![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)

